2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone
Overview
Description
2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O It is characterized by the presence of two aziridine rings attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone typically involves the reaction of 2,6-dimethyl-4-heptanone with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the carbonyl carbon of the heptanone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the heptanone backbone.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA cross-linking agent, which could be useful in cancer research.
Medicine: Explored for its potential as an antitumor agent due to its ability to form DNA interstrand cross-links.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings can open and react with nucleophiles such as DNA bases, leading to cross-linking. This cross-linking can interfere with DNA replication and transcription, making it a potential antitumor agent. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(1-aziridinyl)-6-chloropyrimidine
- 2,5-Bis(1-aziridinyl)-1,4-benzoquinone
- 2,6-Bis(1-aziridinyl)-3-heptanone
Uniqueness
2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone is unique due to its specific structure, which allows for the formation of stable DNA cross-links. This property makes it particularly interesting for applications in medicinal chemistry, especially in the development of antitumor agents. Its dual aziridine rings provide multiple reactive sites, enhancing its reactivity compared to similar compounds.
Properties
IUPAC Name |
2,6-bis(aziridin-1-yl)-2,6-dimethylheptan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-12(2,14-5-6-14)9-11(16)10-13(3,4)15-7-8-15/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXNXNLEMNHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)CC(C)(C)N1CC1)N2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176223 | |
Record name | 3-Heptanone, 2,6-bis(1-aziridinyl)-2,6-dimethyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21805-71-0 | |
Record name | 2,6-Bis(1-aziridinyl)-2,6-dimethyl-3-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021805710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC101310 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Heptanone, 2,6-bis(1-aziridinyl)-2,6-dimethyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-BIS(1-AZIRIDINYL)-2,6-DIMETHYL-3-HEPTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48R8BYS3HW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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